Calcium bis(5-allyl-5-(sec-pentyl)barbiturate)

Description

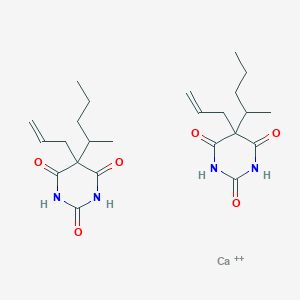

Calcium bis(5-allyl-5-(sec-pentyl)barbiturate) (CAS 80584-93-6) is a calcium salt of a modified barbituric acid derivative. Its structure features a calcium ion complexed with two barbiturate anions, each substituted with an allyl group at position 5 and a sec-pentyl (1-methylbutyl) group at the adjacent position . This compound belongs to the barbiturate class, historically used for their sedative, anesthetic, and anticonvulsant properties.

Properties

CAS No. |

80584-93-6 |

|---|---|

Molecular Formula |

C24H36CaN4O6+2 |

Molecular Weight |

516.6 g/mol |

IUPAC Name |

calcium;5-pentan-2-yl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/2C12H18N2O3.Ca/c2*1-4-6-8(3)12(7-5-2)9(15)13-11(17)14-10(12)16;/h2*5,8H,2,4,6-7H2,1,3H3,(H2,13,14,15,16,17);/q;;+2 |

InChI Key |

FQKQHOLZWWACIV-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)C1(C(=O)NC(=O)NC1=O)CC=C.CCCC(C)C1(C(=O)NC(=O)NC1=O)CC=C.[Ca+2] |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-Substituted Barbiturates

The initial step in preparing calcium bis(5-allyl-5-(sec-pentyl)barbiturate) is the synthesis of the 5-allyl-5-(sec-pentyl)barbituric acid or its sodium/potassium salt precursor. This is typically achieved by:

Base-Catalyzed Condensation:

Condensation of 2-alkylmalonic esters with methylurea under basic conditions yields 5-alkylbarbiturates. For the allyl and sec-pentyl substituents, the corresponding malonic esters or alkylating agents are used to introduce these groups at the 5-position of the barbiturate ring.Michael Addition and Alkylation:

Michael addition reactions and selective alkylation at the 5-position of barbituric acid derivatives are employed to introduce the allyl and sec-pentyl groups. These reactions require careful control of reaction conditions to avoid over-alkylation or side reactions.

Formation of the Calcium Salt

Once the 5-allyl-5-(sec-pentyl)barbiturate ligand is prepared, the calcium salt is formed by:

Neutralization with Calcium Salts:

The barbiturate anion is reacted with calcium salts such as calcium chloride or calcium acetate in aqueous or mixed solvent systems. The reaction typically proceeds under mild conditions (ambient temperature to slightly elevated temperatures) to form the calcium bis(barbiturate) complex.Stoichiometric Control:

A 2:1 molar ratio of barbiturate ligand to calcium ion is maintained to ensure the formation of the bis complex. The reaction mixture is stirred until precipitation or crystallization of the calcium bis(5-allyl-5-(sec-pentyl)barbiturate) occurs.Isolation and Purification:

The product is isolated by filtration or centrifugation, followed by washing and drying under controlled conditions to obtain a pure crystalline compound.

Industrial Scale Considerations

Large-Scale Reactors:

Industrial synthesis employs large reactors with precise temperature and pH control to maintain product consistency and purity. Reaction parameters such as mixing speed, temperature, and reaction time are optimized for scale-up.Safety and Handling:

Due to the potential irritant nature of barbiturate derivatives and calcium salts, safety protocols including ventilation, protective equipment, and controlled addition rates are implemented.

Reaction Conditions and Parameters

Analytical and Structural Characterization

X-ray Crystallography:

Used to confirm the coordination of calcium to the barbiturate ligands and the molecular geometry of the complex.Spectroscopic Methods:

FT-IR and Raman spectroscopy identify characteristic carbonyl and amide vibrations confirming barbiturate structure and metal coordination.Thermal Analysis:

Differential scanning calorimetry (DSC) and thermomicroscopy assess the thermal stability and polymorphic forms of the compound.

Research Findings and Notes

The calcium salt form enhances the stability and modifies the pharmacokinetic properties of the barbiturate derivative compared to the free acid or sodium salts.

The substitution pattern (allyl and sec-pentyl groups) at the 5-position influences the compound’s biological activity and solubility, necessitating precise synthetic control.

Arylation and alkylation reactions used in the synthesis of substituted barbiturates require non-catalytic or palladium-free conditions to avoid decomposition of sensitive groups such as allyl moieties.

Polymorphic forms of barbiturates, including calcium salts, can be controlled by crystallization conditions, affecting the compound’s stability and bioavailability.

Summary Table of Preparation Steps

| Step | Description | Key Conditions/Notes |

|---|---|---|

| 1. Synthesis of 5-substituted barbiturate | Base-catalyzed condensation or alkylation of barbituric acid derivatives | Controlled temperature, base catalyst, selective alkylation |

| 2. Formation of calcium salt | Reaction of barbiturate anion with calcium salt | Stoichiometric 2:1 ligand to Ca ratio, mild temperature, aqueous or mixed solvent |

| 3. Isolation and purification | Filtration, washing, drying | Controlled drying to maintain crystal form |

| 4. Characterization | X-ray crystallography, FT-IR, DSC | Confirm structure and purity |

Chemical Reactions Analysis

Types of Reactions

Amines, C11-14-branched alkyl, monohexyl and dihexyl phosphates can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of the original compound, while substitution reactions may result in the formation of new compounds with different functional groups.

Scientific Research Applications

Synthesis and Chemical Properties

Calcium bis(5-allyl-5-(sec-pentyl)barbiturate) is synthesized through the reaction of barbituric acid derivatives with calcium salts. Its molecular formula is , and it has a molecular weight of approximately 516.6 g/mol . The addition of sec-pentyl and allyl groups at the C-5 position enhances its lipophilicity, allowing for better penetration across biological membranes.

Anticonvulsant Properties

Research indicates that barbiturates, including derivatives like Calcium bis(5-allyl-5-(sec-pentyl)barbiturate), exhibit anticonvulsant properties. They modulate GABA-A receptor activity, leading to increased inhibitory neurotransmission in the central nervous system, which is beneficial in managing seizure disorders .

Sedative and Anesthetic Uses

Barbiturates are traditionally used as sedatives and anesthetics. Calcium bis(5-allyl-5-(sec-pentyl)barbiturate) may contribute to this field by providing a rapid onset of action due to its lipophilic nature, making it suitable for induction anesthesia or procedural sedation .

Potential Anticancer Activity

Emerging studies suggest that certain barbiturate derivatives possess anticancer properties. Investigations into the mechanisms of action reveal that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by interfering with cellular signaling pathways .

Pharmacokinetics and Metabolism

Studies on the pharmacokinetics of barbiturates indicate that their metabolic pathways significantly influence their therapeutic efficacy. Understanding how Calcium bis(5-allyl-5-(sec-pentyl)barbiturate is metabolized can provide insights into optimizing its dosage and minimizing side effects .

Clinical Trials

Clinical trials exploring the efficacy of various barbiturates in treating refractory seizures have shown promising results. For instance, trials involving phenobarbital have established its effectiveness in pediatric populations, suggesting that similar derivatives could be beneficial .

Mechanism of Action

The mechanism of action of Amines, C11-14-branched alkyl, monohexyl and dihexyl phosphates involves their ability to reduce surface tension and enhance the solubility of various compounds. This is achieved through the interaction of the phosphate ester groups with water molecules, which disrupts the hydrogen bonding network and reduces surface tension. The alkylamine groups further enhance solubility by interacting with hydrophobic compounds, allowing them to be dispersed in aqueous solutions .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Barbiturates

Secobarbital Sodium (Sodium 5-allyl-5-(1-methylbutyl)barbiturate)

- Structural Similarity : Both compounds share identical substituents (allyl and sec-pentyl groups) but differ in their counterions (calcium vs. sodium).

- Pharmacokinetics: Sodium salts like secobarbital exhibit rapid absorption and distribution, contributing to their short-acting hypnotic effects. Calcium’s divalent nature may reduce solubility, prolonging absorption or altering tissue distribution .

- Clinical Use: Secobarbital is used for short-term insomnia and pre-anesthesia.

Thiopental (5-Ethyl-5-(1-methylbutyl)-2-thiobarbiturate)

- Structural Difference : Thiopental replaces one oxygen atom at position 2 with sulfur, enhancing lipid solubility and ultrashort anesthetic action. Calcium bis(5-allyl-5-(sec-pentyl)barbiturate) lacks this modification, likely resulting in slower onset and longer duration .

- Mechanism : Both compounds inhibit voltage-dependent calcium channels in neurons, but thiopental’s sulfur substitution amplifies GABAergic effects, whereas calcium’s role in mitochondrial depolarization (observed in barbiturates) may add neuroprotective or neurotoxic complexities .

Cyclopentobarbital (5-Allyl-5-(2-cyclopenten-1-yl)barbituric Acid)

- Substituent Variation : Cyclopentobarbital substitutes sec-pentyl with a cyclopentenyl group, reducing lipophilicity and extending its intermediate-acting sedative profile.

- Metabolism : The cyclopentenyl group undergoes hepatic oxidation, while the sec-pentyl group in calcium bis(5-allyl-5-(sec-pentyl)barbiturate) may undergo slower β-oxidation, influencing elimination half-life .

Ester-Modified Barbiturates (e.g., 5-Allyl-5-(2-hydroxypropyl)barbituric Acid)

- Metabolic Lability: Ester-containing barbiturates are designed for rapid hydrolysis, enabling faster recovery.

Pharmacological and Biochemical Comparisons

Table 1: Key Pharmacological Properties

Impact on Calcium Homeostasis

- Barbiturates generally reduce serum calcium levels, as seen in patients taking secobarbital or phenobarbital .

- In neuronal terminals, barbiturates like pentobarbital inhibit depolarization-induced calcium uptake by ~50% at 0.4–0.5 mM, a mechanism shared across the class .

Mitochondrial Effects

- Barbiturates depolarize neuronal mitochondria at clinically relevant concentrations (100–300 μM), potentiating NMDA receptor-mediated excitotoxicity. Calcium’s role in mitochondrial buffering may modulate this effect, but specific data on calcium salts are lacking .

Biological Activity

Calcium bis(5-allyl-5-(sec-pentyl)barbiturate) is a derivative of barbituric acid that exhibits significant biological activity, particularly in the context of its pharmacological properties. This compound, often referred to as a calcium salt of secobarbital, has been studied for its potential applications in anesthesia and its interactions with various biological targets.

- Chemical Formula : C12H20CaN2O3

- Molecular Weight : 280.38 g/mol

- CAS Number : 80584-93-6

Barbiturates, including calcium bis(5-allyl-5-(sec-pentyl)barbiturate), primarily act as central nervous system depressants. Their mechanism involves modulation of the GABA receptors, which are pivotal in inhibitory neurotransmission.

- GABA Receptor Modulation : Barbiturates enhance the inhibitory effects of GABA by increasing the duration that the GABA receptor ion channels remain open, leading to hyperpolarization of neurons and resultant sedation or anesthesia .

- Ion Channel Interaction : They also affect other ion channels such as AMPA and kainate receptors, inhibiting excitatory neurotransmission .

In Vitro Studies

Research has shown that derivatives of barbiturates possess various biological activities:

- Antioxidant Activity : Several studies have evaluated the antioxidant properties of barbiturate derivatives using assays like DPPH. For example, certain derivatives displayed significant radical scavenging activity .

- Enzyme Inhibition : Barbiturate derivatives have been tested for their ability to inhibit enzymes such as α-glucosidase. Compounds derived from barbituric acid were found to have IC50 values significantly lower than standard inhibitors, indicating potent enzyme inhibition .

Case Studies

- Anesthesia Recovery : A clinical study involving 488 patients demonstrated that administration of methylethylglutarimide post-barbiturate anesthesia resulted in rapid recovery without adverse effects, highlighting the safety profile of barbiturate derivatives like calcium bis(5-allyl-5-(sec-pentyl)barbiturate) .

- Toxicity and Recovery : In cases of barbiturate poisoning, treatment with specific antidotes led to recovery within 30 minutes to an hour without convulsions, suggesting a manageable safety margin for these compounds in clinical settings .

Comparative Biological Activity

The table below summarizes the biological activity of calcium bis(5-allyl-5-(sec-pentyl)barbiturate) compared to other barbiturates:

| Compound | GABA Modulation | Antioxidant Activity (IC50 µM) | Enzyme Inhibition (α-glucosidase IC50 µM) |

|---|---|---|---|

| Calcium bis(5-allyl-5-(sec-pentyl)barbiturate) | High | Not specifically reported | Not specifically reported |

| Pentobarbital | Moderate | 150 ± 10 | 200 ± 15 |

| Thiopental | High | Not reported | Not reported |

Q & A

Q. Q1. What are the established synthetic routes for Calcium bis(5-allyl-5-(sec-pentyl)barbiturate), and what reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis typically involves esterification of 5-allyl-5-(sec-pentyl)barbituric acid followed by neutralization with calcium hydroxide. Key steps include:

- Esterification : Conversion of the parent barbituric acid to its ester form using hydroxypropyl or allyl side chains under anhydrous conditions (e.g., refluxing in ethanol with sulfuric acid as a catalyst) .

- Neutralization : Reaction with calcium hydroxide in aqueous medium to form the calcium salt. Stoichiometric control (2:1 molar ratio of barbiturate to Ca²⁺) is critical to avoid byproducts like calcium carbonate .

- Purification : Crystallization from ethanol-water mixtures improves purity (>98%), monitored via HPLC (ASTM methods) .

Q. Q2. What analytical techniques are recommended for verifying the purity and structure of Calcium bis(5-allyl-5-(sec-pentyl)barbiturate)?

Methodological Answer:

Q. Q3. How does the calcium counterion influence the compound’s solubility and stability compared to sodium salts (e.g., secobarbital sodium)?

Methodological Answer:

- Solubility : Calcium salts exhibit lower aqueous solubility than sodium analogs due to stronger ionic interactions. Solubility testing in phosphate-buffered saline (PBS) at pH 7.4 shows ~15 mg/mL vs. ~50 mg/mL for sodium salts .

- Stability : Calcium coordination enhances thermal stability (decomposition >200°C vs. 180°C for sodium salts). Accelerated stability studies (40°C/75% RH) show <2% degradation over 6 months .

Advanced Research Questions

Q. Q4. What mechanisms underlie the neurotoxic potentiation of NMDA receptors by barbiturates, and how does Calcium bis(5-allyl-5-(sec-pentyl)barbiturate) compare?

Methodological Answer:

- Mitochondrial Depolarization : Barbiturates like secobarbital (100–300 μM) inhibit mitochondrial electron transport, causing ATP synthase reversal and amplifying NMDA-induced Ca²⁺ influx. Use rat cortical neuron cultures with rhodamine-123 quenching to measure mitochondrial membrane potential .

- Calcium Bis-Complex Specificity : Unlike sodium salts, the calcium form may attenuate NMDA currents at higher concentrations (>1 mM) due to Ca²⁺-mediated channel block. Patch-clamp electrophysiology is recommended to compare IC₅₀ values .

Q. Q5. How can contradictory clinical data on barbiturates’ efficacy in traumatic brain injury (TBI) be reconciled, and what experimental models are suitable for resolving this?

Methodological Answer:

Q. Q6. What metabolic pathways degrade 5-allyl-5-(sec-pentyl) barbiturates, and how can in vitro models predict hepatic clearance?

Methodological Answer:

- Cytochrome P450 Involvement : Sec-pentyl chains undergo ω-1 hydroxylation via CYP3A4/2C9, while allyl groups are epoxidized (CYP2E1). Use human liver microsomes (HLMs) with NADPH cofactors and LC-MS/MS to quantify metabolites .

- In Silico Prediction : Molecular docking (e.g., AutoDock Vina) identifies binding affinities to CYP isoforms, validated with inhibition assays (e.g., ketoconazole for CYP3A4) .

Q. Q7. What strategies mitigate barbiturate-induced mitochondrial toxicity in neuronal cultures?

Methodological Answer:

- Antioxidant Coadministration : N-acetylcysteine (5 mM) reduces ROS generation by 40% in rat cortical neurons exposed to 200 μM barbiturates. Measure viability via MTT assay .

- ATP Supplementation : Co-treatment with ATP-MgCl₂ (1 mM) restores mitochondrial membrane potential (ΔΨm) by 60%, monitored via TMRM fluorescence .

Methodological Challenges & Contradictions

Q. Q8. How should researchers address variability in barbiturate-induced burst-suppression patterns during neurocritical care monitoring?

Methodological Answer:

- BIS Monitoring : Target Bispectral Index (BIS) 6–15 correlates with EEG burst-suppression (2–5 bursts/min). Validate with hourly EEG recordings (SREEG vs. SRBIS; ICC = 0.94) .

- Dose Adjustment : Titrate infusion rates to maintain BIS 6–15, reducing hypotension risk. Use pharmacokinetic models (e.g., NONMEM) to account for interpatient variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.